molecular formula C8H5NO5 B016318 6-Nitropiperonal CAS No. 712-97-0

6-Nitropiperonal

Cat. No.: B016318
CAS No.: 712-97-0
M. Wt: 195.13 g/mol
InChI Key: NRZWECORTTWSEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitropiperonal can be synthesized through the nitration of piperonal. The reaction typically involves the use of concentrated nitric acid in water at room temperature. The process is relatively quick, with the reaction completing in about 15 minutes. The product is then isolated by cooling the reaction mixture in an ice bath, leading to the precipitation of the yellow solid, which is filtered and washed with a saturated sodium bicarbonate solution followed by distilled water until neutral pH is achieved .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the concentrated nitric acid and manage the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

6-Nitropiperonal undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as fluoride ions.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Fluoride ions in the presence of a phase transfer catalyst like tetrabutylammonium tosylate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of fluorinated derivatives.

    Reduction: Formation of 6-aminopiperonal.

    Oxidation: Formation of 6-nitro-1,3-benzodioxole-5-carboxylic acid.

Mechanism of Action

The mechanism of action of 6-Nitropiperonal largely depends on the specific application. For instance, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the introduction of other functional groups. In biological systems, its effects would depend on its interactions with specific molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

6-Nitropiperonal can be compared with other nitro-substituted benzaldehydes, such as:

  • 5-Chloro-2-nitrobenzaldehyde
  • 6-Nitroveratraldehyde
  • 1-Nitro-2-naphthaldehyde
  • 5-Hydroxy-2-nitrobenzaldehyde

What sets this compound apart is its methylenedioxy group, which imparts unique chemical properties and reactivity, making it particularly useful in the synthesis of complex molecules and light-degradable polymers .

Properties

IUPAC Name

6-nitro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZWECORTTWSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221400
Record name 6-Nitropiperonal
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Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-97-0
Record name 6-Nitro-1,3-benzodioxole-5-carboxaldehyde
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Record name 6-Nitropiperonal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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